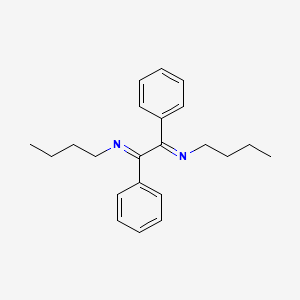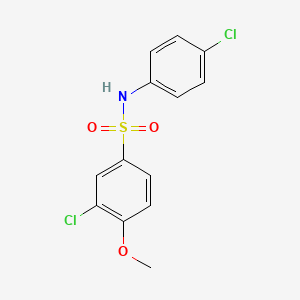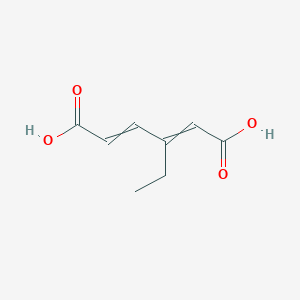
3-Ethylhexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a Heck-decarboxylate coupling procedure to form the desired compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid groups can undergo substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
3-Ethylhexa-2,4-dienedioic acid has several scientific research applications:
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The compound’s double bonds and carboxylic acid groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienoic acid:
2,4-Hexadienoic acid, ethyl ester: This compound is an ester derivative of 2,4-hexadienoic acid.
Uniqueness
3-Ethylhexa-2,4-dienedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Propriétés
Numéro CAS |
648883-64-1 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3-ethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-2-6(5-8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
HGPINVBEQXQJRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



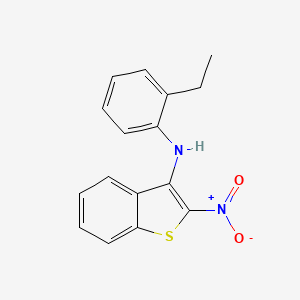
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
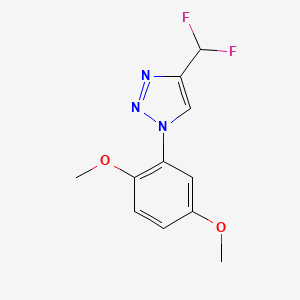
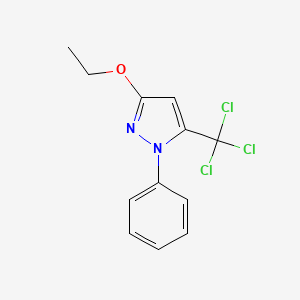
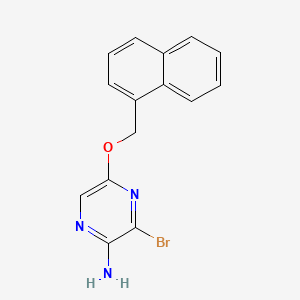
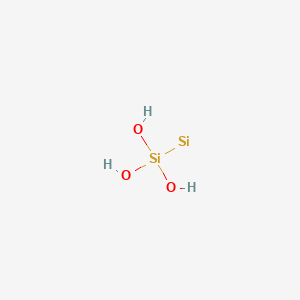
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
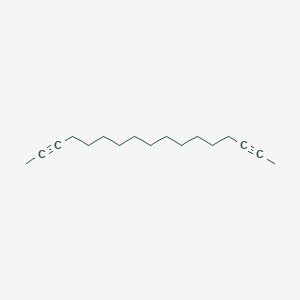
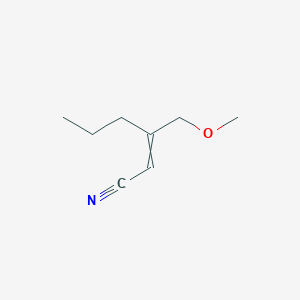
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
